molecular formula C8H7NO3 B8709581 2-(Hydroxyimino)-2-phenylacetic acid

2-(Hydroxyimino)-2-phenylacetic acid

Katalognummer: B8709581
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: NRNOFFFWOYJUCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)-2-phenylacetic acid is an organic compound with the molecular formula C8H7NO3 It contains a phenyl group attached to an acetic acid moiety, with a hydroxyimino group (-C=NOH) at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Hydroxyimino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .

Another method involves the oxidation of DL-mandelic acid in the presence of N-hydroxyphthalimide (NHPI) and an organic base, such as 2,6-lutidine. This electrochemical process is conducted using a glassy carbon electrode, silver/silver chloride reference electrode, and platinum wire counter electrode .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for N-hydroxyphthalimide (NHPI), which mediates the oxidation process in the presence of an organic base . The hydroxyimino group plays a crucial role in these reactions, facilitating the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific reactions, such as oxidation and reduction, that are not possible with similar compounds lacking this group.

Eigenschaften

Molekularformel

C8H7NO3

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-hydroxyimino-2-phenylacetic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)

InChI-Schlüssel

NRNOFFFWOYJUCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.